1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile is a chemical compound with significant relevance in the field of organic chemistry. Its molecular formula is , and it has a molecular weight of 249.11 g/mol. This compound is classified under the category of organic compounds, specifically as a nitrile derivative due to the presence of the carbonitrile functional group. The compound is often utilized in research settings, particularly in the synthesis of biologically active molecules and materials.
The synthesis of 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be achieved through various methods, typically involving multi-step reactions. One common approach includes:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature, indicating that careful optimization is necessary for successful synthesis.
The molecular structure of 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be represented in several formats:
InChI=1S/C11H9BrN2/c1-8-4-11(5-8,7-13)10-3-2-9(12)6-14-10/h2-3,6H,1,4-5H2
YLZCKTOTZOLBTM-UHFFFAOYSA-N
C=C1CC(C1)(C#N)C2=NC=C(C=C2)Br
The structure features a brominated pyridine ring attached to a cyclobutane moiety with a carbonitrile substituent. This configuration contributes to its unique chemical properties and potential reactivity.
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can participate in various chemical reactions:
These reactions are crucial for modifying the compound to create derivatives with enhanced properties or biological activity.
The mechanism of action for compounds like 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile often involves interaction with biological targets at the molecular level. For instance:
Data on specific mechanisms can vary based on experimental conditions and biological systems studied.
The physical and chemical properties of 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile include:
Relevant data on these properties are essential for understanding its behavior in different environments and applications.
This compound finds applications primarily in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: